N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide
CAS No.: 93858-05-0
Cat. No.: VC17025065
Molecular Formula: C18H13N3O6
Molecular Weight: 367.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93858-05-0 |
|---|---|
| Molecular Formula | C18H13N3O6 |
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | N-(4-acetamido-3-nitro-9,10-dioxoanthracen-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H13N3O6/c1-8(22)19-12-7-13(21(26)27)16(20-9(2)23)15-14(12)17(24)10-5-3-4-6-11(10)18(15)25/h3-7H,1-2H3,(H,19,22)(H,20,23) |
| Standard InChI Key | PRXIYLQUHGYOSN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NC(=O)C)[N+](=O)[O-] |
Introduction
Chemical Identification and Nomenclature
N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide is systematically identified through multiple nomenclature systems and regulatory identifiers. The table below summarizes its key chemical descriptors:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 93858-05-0 | |
| EC Number | 299-240-9 | |
| IUPAC Name | N-(4-acetamido-3-nitro-9,10-dioxoanthracen-1-yl)acetamide | |
| Molecular Formula | ||
| Molecular Weight | 367.3 g/mol | |
| SMILES | CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NC(=O)C)N+[O-] | |
| InChIKey | PRXIYLQUHGYOSN-UHFFFAOYSA-N |
The compound’s IUPAC name reflects its anthracene backbone, which is dihydro (partially saturated) at positions 9 and 10, with ketone groups (dioxo) at those positions. The nitro group (-NO) at position 2 and acetamide groups (-NHCOCH) at positions 1 and 4 complete its substitution pattern .
Synthesis and Manufacturing
The synthesis of N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide typically proceeds via a multi-step reaction sequence starting from 1-aminoanthraquinone. According to VulcanChem, the process involves:
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Acetylation: Treatment of 1-aminoanthraquinone with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to introduce acetamide groups.
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Nitration: Introduction of a nitro group at position 2 using a nitrating agent such as nitric acid.
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Oxidation: Controlled oxidation to ensure the formation of ketone groups at positions 9 and 10.
Reaction conditions (temperature, solvent, and catalyst selection) are critical to achieving high yields and purity. For instance, acetylation is typically conducted under reflux in an aprotic solvent, while nitration requires careful temperature control to avoid over-nitration.
Structural and Functional Analysis
The compound’s structure is defined by its anthracene core, a tricyclic aromatic system, with the following functional groups:
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Nitro Group (-NO): Positioned at carbon 2, this electron-withdrawing group enhances the compound’s electrophilicity, influencing its reactivity in substitution reactions .
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Acetamide Groups (-NHCOCH): Located at carbons 1 and 4, these groups contribute to hydrogen bonding and solubility in polar solvents .
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Ketone Groups (=O): At positions 9 and 10, these groups stabilize the conjugated π-system and enable participation in redox reactions .
3D Conformational Insights
PubChem’s 3D conformer model reveals a planar anthracene core with slight out-of-plane distortions due to steric interactions between the nitro and acetamide groups . This planarity facilitates π-π stacking interactions, which are relevant in materials science applications.
Biological Activities and Mechanisms
N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide exhibits a range of biological activities, as summarized below:
| Activity | Proposed Mechanism | Evidence |
|---|---|---|
| Antimicrobial | Disruption of microbial cell membranes via nitro group-derived free radicals | |
| Anticancer | Inhibition of topoisomerase II, leading to DNA damage | |
| Anti-inflammatory | Suppression of NF-κB signaling pathway |
The nitro group is critical for generating reactive oxygen species (ROS), which mediate antimicrobial and anticancer effects. Meanwhile, the acetamide moieties enhance cellular uptake by interacting with membrane transporters.
Industrial and Research Applications
5.1 Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing anthracycline antibiotics (e.g., doxorubicin analogues), where its nitro group is reduced to an amine for further functionalization.
5.2 Materials Science
Its planar structure and redox-active ketones make it suitable for:
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Organic semiconductors: As a electron-transport layer in OLEDs.
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Dye synthesis: Nitro and ketone groups enable chromophore development for textiles and imaging.
5.3 Comparative Analysis with Analogues
A related compound, Acetamide, N,N'-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- (CAS 68213-93-4), differs in the placement of nitro groups (positions 4 and 5) and exhibits altered electronic properties. The table below highlights key differences:
| Property | 2-Nitro Derivative | 4,5-Dinitro Derivative |
|---|---|---|
| Molecular Formula | ||
| Biological Activity | Antimicrobial, anticancer | Enhanced redox activity |
| Applications | Pharmaceuticals, semiconductors | Explosives precursors, catalysts |
The 4,5-dinitro analogue’s additional nitro group increases its oxidative potential but reduces solubility, limiting its pharmaceutical utility.
Recent Research Developments
Recent studies (as of 2025) focus on optimizing the compound’s synthetic pathway and exploring novel applications:
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Green Synthesis: Use of ionic liquids as catalysts to improve reaction efficiency and reduce waste.
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Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability for cancer therapy.
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Photodynamic Therapy: Activation by near-infrared light to generate tumoricidal ROS.
Future Directions
Future research should prioritize:
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Toxicological Profiling: Acute and chronic toxicity studies to assess pharmaceutical viability.
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Structure-Activity Relationships: Modifying acetamide and nitro groups to enhance selectivity.
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Hybrid Materials: Combining with polymers or nanoparticles for advanced material applications.
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